

An In-depth Technical Guide to Benzyl N-(2-hydroxyethyl)carbamate

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Compound of Interest

Compound Name: *Benzyl N-(2-hydroxyethyl)carbamate*

Cat. No.: *B104591*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(2-hydroxyethyl)carbamate, also known by synonyms such as Z-Glycinol and 2-(Carbobenzoxycarbonyl)-1-ethanol, is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl group and a carbamate-protected amine, makes it a versatile building block in medicinal chemistry. The benzyloxycarbonyl (Cbz or Z) protecting group provides stability during synthetic transformations and can be selectively removed under specific conditions, allowing for further functionalization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Benzyl N-(2-hydroxyethyl)carbamate**, with a focus on its role in the development of therapeutic agents.

Core Chemical and Physical Properties

Benzyl N-(2-hydroxyethyl)carbamate is a white crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	77987-49-6	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[1]
Molecular Weight	195.22 g/mol	[1]
Melting Point	58-60 °C	[1]
Boiling Point	215 °C at 15 mmHg	[2]
Density	1.183 g/cm ³	[2]
Appearance	White Powder	[2]
Solubility	Soluble in water	[2]

Experimental Protocols

Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

A common method for the synthesis of **Benzyl N-(2-hydroxyethyl)carbamate** involves the reaction of 2-aminoethanol with benzyl chloroformate in the presence of a base.[2]

Materials:

- 2-Aminoethanol
- Benzyl chloroformate
- Triethylamine
- Dichloromethane (DCM)
- Ethyl acetate
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate
- Toluene

- Acetonitrile
- Silica gel for column chromatography

Procedure:

- Dissolve 2-aminoethanol (1.0 eq) in dichloromethane.
- To this solution, add triethylamine (1.2 eq).
- Cool the mixture in an ice bath.
- Slowly add benzyl chloroformate (1.2 eq) to the cooled solution.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, partition the mixture between ethyl acetate and a saturated aqueous sodium chloride solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the mixture and concentrate the organic layer under reduced pressure.
- Purify the crude product by silica gel column chromatography using a toluene:acetonitrile (e.g., 3:2) eluent system to obtain **Benzyl N-(2-hydroxyethyl)carbamate** as a white solid.^[2]

Purification and Analysis

Purification: Purification of **Benzyl N-(2-hydroxyethyl)carbamate** is typically achieved through recrystallization or silica gel column chromatography as described in the synthesis protocol. For recrystallization, solvents such as ethyl acetate/hexane mixtures can be effective.

Analytical Methods: Standard analytical techniques are employed to confirm the identity and purity of **Benzyl N-(2-hydroxyethyl)carbamate**.

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method can be developed for purity analysis. A typical starting point would involve a C18 column with a

mobile phase gradient of acetonitrile and water, with UV detection around 254 nm due to the aromatic benzyl group. While a specific method for this exact compound is not readily available in the literature, methods for similar carbamates can be adapted.[3]

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS can be used to confirm the molecular weight and fragmentation pattern. Due to its relatively low volatility, derivatization might be necessary for optimal GC analysis. Method development would be based on established protocols for similar aromatic amines and benzylamine derivatives.[4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for structural elucidation.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can confirm the presence of key functional groups such as the N-H, C=O (carbamate), and O-H groups.

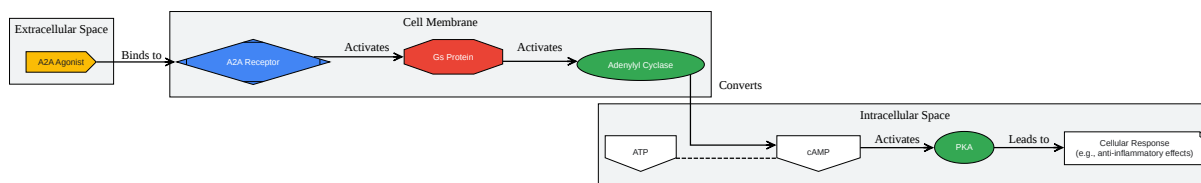
Role in Drug Development

Benzyl N-(2-hydroxyethyl)carbamate serves as a key intermediate in the synthesis of various therapeutic agents, particularly in the development of A2A adenosine receptor agonists and cathepsin S inhibitors.[1]

Synthesis of A2A Adenosine Receptor Agonists

Benzyl N-(2-hydroxyethyl)carbamate is utilized in the synthesis of alkynylaryladenines, which act as A2A adenosine receptor agonists.[1] These agonists have potential therapeutic applications in neurological conditions. The protected amine and the free hydroxyl group of the carbamate allow for sequential chemical modifications to build the complex structures of these agonists.

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade.



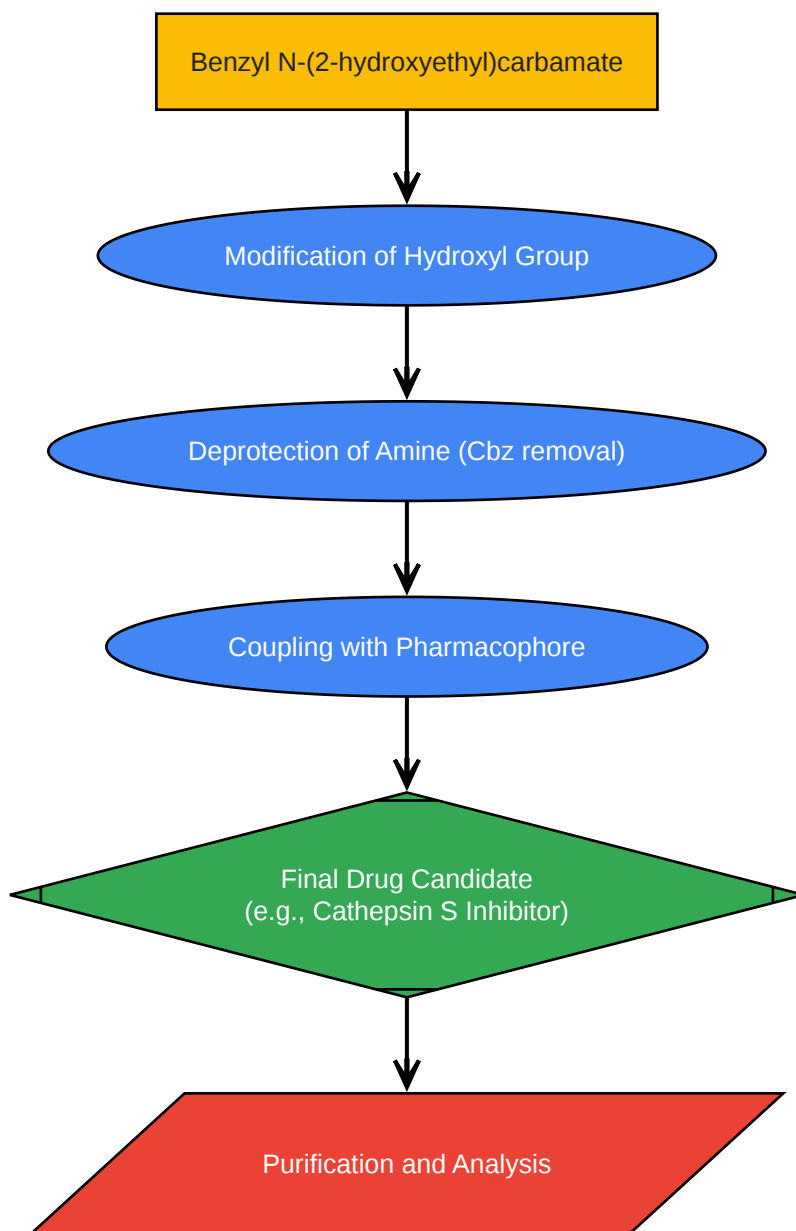
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A2A Adenosine Receptor Signaling Pathway.

Synthesis of Cathepsin S Inhibitors

This carbamate is also instrumental in the synthesis of noncovalent inhibitors of cathepsin S.^[1] Cathepsin S is a cysteine protease involved in inflammatory and autoimmune diseases, making its inhibitors promising therapeutic candidates.

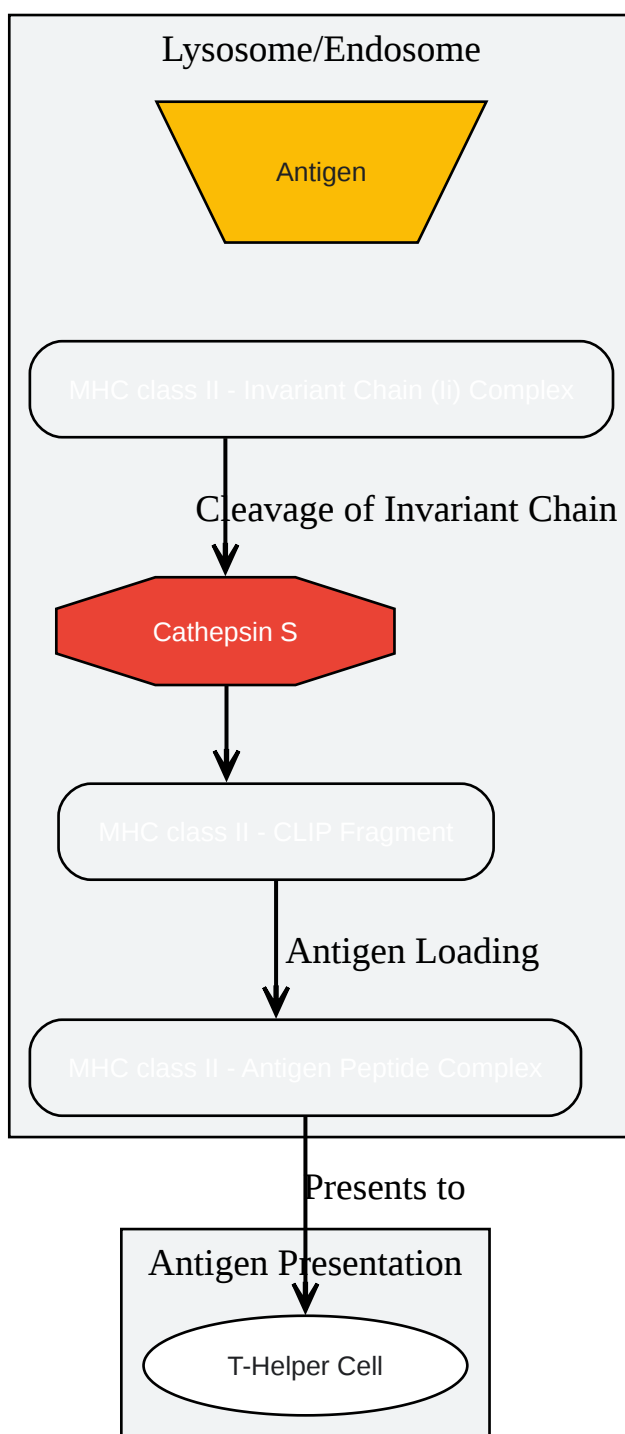
The general workflow for utilizing **Benzyl N-(2-hydroxyethyl)carbamate** in such syntheses involves leveraging its functional groups for the construction of the inhibitor scaffold.



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General Synthetic Workflow.

Cathepsin S plays a role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, a key process in the immune response.



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Role of Cathepsin S in Antigen Presentation.

Conclusion

Benzyl N-(2-hydroxyethyl)carbamate is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined chemical properties and reactive functional groups make it an ideal starting material for the synthesis of complex therapeutic molecules, including A2A adenosine receptor agonists and cathepsin S inhibitors. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in the creation of novel drug candidates.

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